Nap(4)-ppnhp
Description
Structure
3D Structure
Properties
CAS No. |
84625-58-1 |
|---|---|
Molecular Formula |
C20H26N11O15P3 |
Molecular Weight |
753.4 g/mol |
IUPAC Name |
[(2R,3R)-2-(6-aminopurin-9-yl)-3,4-dihydroxy-2,3-dihydrofuran-5-yl]methoxy-N-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]phosphonamidic acid |
InChI |
InChI=1S/C20H26N11O15P3/c21-15-9-17(25-3-23-15)30(5-27-9)19-13(34)11(32)7(44-19)1-42-47(36,37)29-48(38,39)46-49(40,41)43-2-8-12(33)14(35)20(45-8)31-6-28-10-16(22)24-4-26-18(10)31/h3-6,8,12-14,19-20,32-35H,1-2H2,(H,40,41)(H2,21,23,25)(H2,22,24,26)(H3,29,36,37,38,39)/t8-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
DBGUCIAXKSPQMW-XJBFIMGMSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)OCC4=C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)OCC4=C([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)OCC4=C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N |
Synonyms |
N-4-azido 2-nitrophenyl gamma-aminobutyryl-5-adenylyl imidodiphosphate NAP(4)-AdoPPNHP NAP(4)-PPNHP |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Structure Elucidation of Nap 4 Ppnhp
Strategic Design and Multi-Step Synthesis of N-4-azido-2-nitrophenyl γ-aminobutyryl-5-adenylyl Imidodiphosphate
The construction of Nap(4)-ppnhp begins with the synthesis of its constituent parts. The primary precursors are adenylyl-5'-imidodiphosphate (AMP-PNP), N-(4-azido-2-nitrophenyl)-4-aminobutyric acid, and a suitable activating agent for coupling.
Adenylyl-5'-imidodiphosphate (AMP-PNP): This compound serves as the structural backbone, mimicking ATP. AMP-PNP is a well-established, commercially available ATP analog where the β-γ bridging oxygen is replaced by an imido group (-NH-). sigmaaldrich.com This substitution renders the terminal phosphate (B84403) bond resistant to hydrolysis by most kinases and ATPases. sigmaaldrich.com Its synthesis involves the chemical condensation of adenosine (B11128) monophosphate (AMP) with imidodiphosphate.
N-(4-azido-2-nitrophenyl)-4-aminobutyric acid (Nap(4)-GABA): This component provides the photoactivatable cross-linking function and the spacer arm. The synthesis typically involves the reaction of 4-aminobutyric acid (GABA) with 4-fluoro-3-nitrophenyl azide (B81097) or a similar reactive nitrophenyl azide derivative. The nucleophilic amino group of GABA displaces the fluorine atom on the aromatic ring. This precursor is often further activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, to facilitate its coupling to an amino-functionalized adenosine moiety. This method is a common strategy for linking molecules to primary amines. prepchem.com
Functionalized Adenosine Moieties: To connect the Nap(4)-GABA linker to the nucleotide, the AMP-PNP itself must be functionalized. A common approach is to introduce a primary amine group onto the ribose sugar or, more strategically, onto the phosphate chain. For this compound, the γ-aminobutyryl group is attached to the terminal phosphate, creating a phosphoanhydride ester linkage.
Table 1: Key Precursors in this compound Synthesis
| Precursor Name | Chemical Formula | Key Function |
| Adenylyl-5'-imidodiphosphate (AMP-PNP) | C₁₀H₁₇N₆O₁₂P₃ | Non-hydrolyzable ATP analog backbone. sigmaaldrich.com |
| 4-Fluoro-3-nitrophenyl azide | C₆H₃FN₄O₂ | Photoactivatable group precursor. |
| 4-Aminobutyric acid (GABA) | C₄H₉NO₂ | Spacer arm between the nucleotide and the photo-label. |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | Activating agent for forming stable amide bonds. prepchem.com |
The imidodiphosphate (P-N-P) linkage is the cornerstone of this compound's function as a non-hydrolyzable ATP analog. sigmaaldrich.com The synthesis of this moiety, as found in the precursor AMP-PNP, presents specific chemical challenges. The standard method involves the reaction of an activated adenosine 5'-monophosphate, such as the morpholidate derivative (AMP-morpholidate), with the salt of imidodiphosphoric acid.
A primary challenge is the lability of the reagents and intermediates under harsh conditions. The reaction must be carried out in anhydrous solvents to prevent hydrolysis of the activated phosphate esters. Furthermore, protecting groups may be required on the ribose hydroxyls to prevent side reactions, although methods have been developed to avoid this. The purification of AMP-PNP from the reaction mixture requires chromatographic techniques, such as ion-exchange chromatography, to separate the product from unreacted starting materials and side products like ADP and ATP that may form from contaminating phosphate and pyrophosphate.
The final step in the synthesis is the covalent attachment of the photoactivatable N-(4-azido-2-nitrophenyl) group, via the γ-aminobutyryl spacer, to the AMP-PNP core. The synthesis described in the literature for a related compound, NAP4-ADP, provides a model for this reaction. nih.gov
The process involves creating a derivative of AMP-PNP that has a reactive site for the linker. Specifically, the γ-phosphate of AMP-PNP is coupled with 4-aminobutyric acid. This can be achieved using carbodiimide (B86325) chemistry, which facilitates the formation of a phosphoanhydride bond between the terminal phosphate of AMP-PNP and the carboxyl group of GABA. The resulting intermediate, γ-(4-aminobutyryl)-adenylyl imidodiphosphate, now has a terminal primary amine.
This amine is then reacted with an activated form of the photo-label, such as N-(4-azido-2-nitrophenyl) succinimidyl ester. The primary amine of the GABA linker attacks the activated ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond. The final product, this compound, is then purified using methods like high-performance liquid chromatography (HPLC).
Isotopic Labeling Strategies for this compound in Mechanistic Studies
For detailed mechanistic investigations, such as quantifying binding to a target protein or tracing metabolic fate, isotopically labeled versions of this compound are invaluable. Labeling can be achieved by incorporating stable or radioactive isotopes at specific positions within the molecule.
Phosphorus-32 (³²P): The most common labeling strategy for nucleotide analogs involves incorporating ³²P into the phosphate chain. This is typically done by using [γ-³²P]ATP as a starting material for the synthesis of [γ-³²P]AMP-PNP. The resulting [³²P]this compound can be easily detected and quantified using scintillation counting or autoradiography, making it ideal for radioligand binding assays and cross-linking studies.
Tritium (³H): The adenine (B156593) ring can be labeled with ³H. This is achieved by starting the synthesis with [³H]adenosine. This provides an alternative to ³²P labeling and can be useful when studying enzymes for which the phosphate portion of the molecule is cleaved or transferred.
Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C): For structural studies using nuclear magnetic resonance (NMR) spectroscopy, stable isotopes such as ¹⁵N or ¹³C can be incorporated. researchgate.net For instance, using ¹⁵N-labeled adenine or ¹³C-labeled ribose in the synthesis allows for detailed analysis of the conformation of this compound when bound to a protein target. Real-time NMR studies on related systems have demonstrated the power of this approach for observing nucleotide exchange and conformational changes. researchgate.net
Azide Group Labeling: The azide group itself can be synthesized using ¹⁵N-labeled sodium azide, which could be used in specialized spectroscopic techniques to probe the environment of the photoactivatable group before and during photolysis. sigmaaldrich.com
The choice of isotope and its position depends on the specific experimental question being addressed, whether it involves binding affinity, structural dynamics, or covalent modification of a target protein.
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-4-azido-2-nitrophenyl γ-aminobutyryl-5-adenylyl imidodiphosphate nih.gov |
| AMP-PNP | Adenylyl-5'-imidodiphosphate sigmaaldrich.com |
| ATP | Adenosine triphosphate |
| GABA | γ-Aminobutyric acid |
| Nap(4)-GABA | N-(4-azido-2-nitrophenyl)-4-aminobutyric acid |
| AMP | Adenosine monophosphate |
| ADP | Adenosine diphosphate |
| NHS | N-Hydroxysuccinimide |
| NAP4-ADP | N-4-Azido-2-nitrophenyl-γ−aminobutyryl-ADP nih.gov |
Molecular Interactions and Binding Dynamics of Nap 4 Ppnhp with Atpases
Mechanistic Basis of ATP Synthase (F1-ATPase) Inhibition by Nap(4)-ppnhp
This compound functions as an inhibitor of ATP synthase, interfering with its catalytic activity. Its mechanism of action involves binding to specific sites on the enzyme, which disrupts the normal functioning of the ATP synthesis or hydrolysis cycle.
Studies utilizing photoaffinity analogs similar to this compound, such as 3'-O-[3-(4-azido-2-nitrophenyl)propionyl]-ADP, have shed light on the binding stoichiometry and characteristics. For instance, such analogs have been shown to cause complete inactivation of F1-ATPase at a stoichiometry of approximately 3 moles of analog per mole of F1-ATPase nih.gov. This suggests that this compound may also bind to multiple sites on the enzyme, potentially saturating key regulatory or catalytic interfaces. While precise equilibrium dissociation constants (Kd) for this compound are not detailed in the provided search results, its inhibitory concentration for bovine heart MF1-ATPase has been reported to be around 3 μM in the dark nih.gov. This concentration provides an indication of its affinity and potency in inhibiting the enzyme's activity.
The azido-nitrophenyl moiety of this compound is a key feature that allows it to function as a photoaffinity label. Upon UV irradiation, the azido (B1232118) group can form a covalent bond with nearby amino acid residues ontosight.ai. Studies with similar photoaffinity analogs have indicated that these probes predominantly label the α and β subunits of F1-ATPase nih.gov. Specifically, these analogs appear to target lower-affinity nucleotide-binding sites that are in close proximity to, and interact with, the catalytic sites nih.gov. The binding of this compound is therefore likely to occur at these interfaces, influencing the conformation and accessibility of the catalytic domains.
This compound's binding mode is distinct from that of natural, hydrolyzable nucleotides like ATP. While ATP binds reversibly to catalytic and non-catalytic sites to drive the enzyme's rotary mechanism, this compound, with its photoreactive azido group, is designed to form covalent linkages upon activation ontosight.ai. This covalent modification allows it to act as a persistent probe or inhibitor, unlike the transient binding of ATP. Furthermore, non-hydrolyzable nucleotide analogs are commonly employed in biochemical studies to stabilize specific enzyme conformations or block active sites without undergoing hydrolysis arxiv.orgjenabioscience.comjenabioscience.com. This compound's function as a photoaffinity probe implies a similar strategy of stabilizing enzyme-inhibitor complexes, albeit through a photo-induced covalent bond rather than simple non-covalent interaction.
Allosteric Effects of this compound Binding on Enzyme Conformation
ATP synthase operates via a rotational catalysis mechanism, where conformational changes in the catalytic sites, primarily located on the β subunits, are driven by the rotation of the central γ subunit pressbooks.pubuninsubria.itaging-us.comelifesciences.orgmdpi.comusp.br. Inhibitors can disrupt this process by binding to specific sites that alter the enzyme's conformation. While direct evidence for this compound inducing specific allosteric conformational changes is not explicitly detailed, its inhibitory action suggests it binds to sites that are critical for the enzyme's conformational cycle. Studies with other ATP synthase inhibitors, such as FSBA, have shown that while they may not interfere with general conformational freedom, they can affect phosphorylation events nih.gov, implying an impact on the catalytic domain. It is plausible that this compound, by occupying key binding sites, impedes the conformational transitions necessary for ATP turnover.
The functional cycle of ATP synthase is critically dependent on the coordinated rotation of its subunits, particularly the γ subunit within the α3β3 hexamer arxiv.orgpressbooks.pubuninsubria.itaging-us.comelifesciences.orgmdpi.comusp.br. Inhibitors that block access to binding sites or interfere with the catalytic process can effectively halt or impede this rotation. For example, certain inhibitors are known to block the rotation of the γ subunit nih.gov. Given that this compound inhibits ATP synthase activity nih.gov and likely binds to sites that influence catalysis nih.gov, it is reasonable to infer that its binding would disrupt the precise rotational movements of the enzyme's components. This disruption would consequently impair inter-subunit communication, preventing the sequential conformational changes required for efficient ATP synthesis or hydrolysis.
Nap 4 Ppnhp As a Photoaffinity Labeling Probe for Biomolecular Interactions
Photochemical Mechanism of Cross-Linking via the Azido-Nitrophenyl Moiety
Photoaffinity labeling is a powerful technique to identify and characterize interactions between biomolecules. At the heart of this method lies a photoreactive group, which, upon activation by light, forms a highly reactive intermediate capable of forming a covalent bond with interacting molecules. In the case of probes containing an azido-nitrophenyl group, the process is initiated by irradiation with UV light.
Upon absorption of photons, the aryl azide (B81097) group in the azido-nitrophenyl moiety is converted into a highly reactive nitrene intermediate. This transformation proceeds through the loss of a nitrogen molecule (N₂). The resulting nitrene is electron-deficient and can undergo a variety of reactions with neighboring molecules. The primary and most useful reaction in the context of photoaffinity labeling is the insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, which are abundant in proteins and other biological macromolecules. This non-specific insertion allows for the covalent capture of interacting partners in close proximity to the probe at the moment of photoactivation.
The nitrophenyl group serves to shift the absorption maximum of the azide to longer wavelengths, which is advantageous as it reduces the potential for photodamage to biological samples that can occur with shorter wavelength UV light.
Application in Identifying Nucleotide Binding Domains within Multi-Protein Complexes
Given its structural resemblance to guanosine (B1672433) triphosphate (GTP), a hypothetical compound like Nap(4)-ppnhp would be an ideal tool for probing nucleotide-binding proteins. Many cellular processes are regulated by proteins that bind to nucleotides like ATP and GTP. Identifying the specific domains within these proteins or the subunits within larger multi-protein complexes that are responsible for nucleotide binding is crucial for understanding their function.
In a typical experiment, this compound would be incubated with a multi-protein complex of interest. Due to its structural similarity to GTP, it would be expected to bind to the GTP-binding pockets of the constituent proteins. Following this binding event, the sample would be irradiated with UV light to activate the azido-nitrophenyl group. This would lead to the formation of a covalent cross-link between the this compound probe and the amino acid residues in the immediate vicinity of the nucleotide-binding site. By subsequently analyzing the labeled proteins, researchers can pinpoint the specific domains or subunits that are involved in nucleotide recognition and binding.
Methodological Advancements in Photoaffinity Labeling using this compound
The success of a photoaffinity labeling experiment relies on careful optimization of the experimental conditions and sophisticated downstream analysis.
Optimization of Irradiation Conditions and Reaction Specificity
The specificity of the cross-linking reaction is paramount. A key aspect of this is the optimization of the irradiation conditions. This includes determining the optimal wavelength of UV light, the duration of exposure, and the intensity of the light source. Insufficient irradiation can lead to low cross-linking efficiency, while excessive exposure can cause non-specific labeling and damage to the biological sample. The goal is to achieve a high yield of specific cross-links while minimizing off-target effects. The presence of the nitrophenyl group in the probe would theoretically allow for the use of longer wavelength UV, which is less damaging to proteins and nucleic acids.
Reaction specificity can also be enhanced by performing competition experiments. In such experiments, an excess of the natural ligand (in this case, GTP) is added to the reaction mixture. If this compound is indeed binding to the specific GTP-binding site, the presence of excess GTP will compete for this site and reduce the extent of photo-labeling. This is a critical control to ensure that the observed cross-linking is not due to random, non-specific interactions.
Subsequent Proteomic Analysis for Target Identification
Once the cross-linking reaction is complete, the next step is to identify the labeled proteins and the precise sites of modification. This is typically achieved using proteomic techniques. The protein complex is first separated, often by gel electrophoresis. The covalently attached this compound probe can be used as a tag for detection, for instance, if it contains a radiolabel or a fluorescent group.
For more detailed analysis, the labeled protein is excised and subjected to enzymatic digestion, typically with trypsin, to generate a mixture of peptides. This peptide mixture is then analyzed by mass spectrometry. The cross-linked peptide will have a characteristic mass shift corresponding to the mass of the this compound probe. Through tandem mass spectrometry (MS/MS), the amino acid sequence of the labeled peptide can be determined, thereby identifying the exact site of covalent attachment. This provides high-resolution information about the amino acid residues that constitute the nucleotide-binding pocket.
Elucidation of Dynamic Protein-Ligand Contact Surfaces
Protein-ligand interactions are often dynamic, with the conformation of the protein and the position of the ligand changing over time. Photoaffinity labeling offers a snapshot of these interactions at the moment of photoactivation. By varying the experimental conditions or the timing of the UV irradiation, it is possible to capture different conformational states of the protein-ligand complex.
For example, a protein's nucleotide-binding pocket may adopt different conformations depending on whether it is in an "active" or "inactive" state. By using this compound in the presence of different regulatory molecules that are known to induce these states, it may be possible to map the distinct contact surfaces in each state. This provides valuable insights into the structural changes that underlie the protein's function and regulation. Such studies contribute to a more dynamic understanding of biomolecular interactions, moving beyond static pictures to reveal the intricate choreography of molecular recognition.
Biochemical Characterization of Nap 4 Ppnhp S Inhibitory and Modulatory Functions
Steady-State and Pre-Steady-State Kinetic Analyses of Enzyme Inhibition
To understand the inhibitory mechanism of a compound like Nap(4)-ppnhp, researchers would typically begin with steady-state kinetic analyses. These experiments measure the rate of an enzymatic reaction once it has reached a steady state, where the concentration of the enzyme-substrate complex is relatively constant. By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters can be determined. These parameters include the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (V_max) of the reaction.
Different modes of inhibition, such as competitive, noncompetitive, and uncompetitive, produce distinct changes in these parameters. For instance, a competitive inhibitor increases the apparent K_m without affecting V_max, while a noncompetitive inhibitor decreases V_max without changing K_m. Uncompetitive inhibitors affect both V_max and K_m. These effects can be visualized using graphical representations like Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org
Pre-steady-state kinetics would provide a more detailed view of the individual steps in the enzymatic reaction, such as substrate binding, product formation, and product release. This level of analysis can reveal the rates of these intermediate steps and how an inhibitor affects them, offering deeper insights into the mechanism of inhibition.
Influence of this compound on Nucleotide Exchange and Turnover Rates
For enzymes that bind nucleotides like ATP or GTP, a key aspect of their function is the exchange of nucleotides (e.g., GDP for GTP) and the rate of nucleotide hydrolysis (turnover). Guanine nucleotide exchange factors (GEFs) are enzymes that catalyze the exchange of GTP for GDP on GTP-binding proteins. nih.gov Kinetic analysis is crucial for understanding how these exchange factors work and how they might be inhibited. nih.gov
Should this compound target such an enzyme, its influence on nucleotide exchange rates would be a primary focus of investigation. This could be measured using fluorescently labeled nucleotide analogs. nih.gov These analogs allow for real-time monitoring of nucleotide binding and release. nih.gov By observing changes in fluorescence, researchers can determine the association and dissociation rates of nucleotides in the presence and absence of the inhibitor. nih.gov This would reveal whether this compound hinders the binding of the incoming nucleotide or the release of the bound nucleotide.
Furthermore, the impact on the enzyme's turnover rate (the number of substrate molecules converted to product per enzyme molecule per unit time) would be quantified. This is a direct measure of the catalytic efficiency of the enzyme and how it is affected by the inhibitor.
Functional Perturbations of ATP-Dependent Processes (e.g., conformational changes, motor activity)
Many cellular processes, including the activity of motor proteins and helicases, are driven by the energy released from ATP hydrolysis. This energy is often coupled to significant conformational changes in the protein. For example, the Na,K-ATPase undergoes substantial conformational changes upon ATP binding, which are essential for ion transport. nih.gov Similarly, DEAD box RNA helicases adopt different conformations depending on the binding of ATP and RNA. nih.gov
An inhibitor like this compound could interfere with these ATP-dependent processes. Its effects on conformational changes could be studied using techniques such as Förster resonance energy transfer (FRET), which can measure distances between different parts of a protein. By labeling the protein with fluorescent dyes, researchers can detect changes in conformation induced by ATP binding and how the inhibitor perturbs these changes. nih.gov For motor proteins, the effect on their movement or force generation would be directly measured using techniques like single-molecule microscopy.
Investigation of Non-Hydrolytic Inhibitory Pathways
Inhibition does not always rely on preventing the chemical step of substrate hydrolysis. An inhibitor might act through non-hydrolytic pathways, for instance, by locking the enzyme in a specific conformational state that is unable to bind its substrate or release its product.
Investigating these pathways would involve exploring whether the inhibitor can bind to the enzyme in the absence of ATP or if its binding is dependent on the presence of the nucleotide. It would also be important to determine if the inhibitor traps the enzyme in a pre-hydrolysis or post-hydrolysis state. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide atomic-level details of how the inhibitor binds to the enzyme and the conformational state it stabilizes. This structural information is invaluable for understanding the precise molecular mechanism of inhibition.
Structural Biology Investigations of Nap 4 Ppnhp Bound Protein Assemblies
X-ray Crystallography of Enzyme-Nap(4)-ppnhp Co-Crystal Structures
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of crystalline solids. libretexts.orgnih.govresearchgate.netinstruct-eric.org For studying protein-ligand interactions, this method involves co-crystallizing the protein of interest with the ligand, Nap(4)-ppnhp, and then analyzing the diffraction pattern produced when X-rays are passed through the crystal. This process can reveal detailed information about how the ligand binds within the protein's active site or other interaction surfaces.
Cryo-Electron Microscopy for Higher-Order Complex Visualization
Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the determination of the three-dimensional structure of large macromolecular complexes, such as ATP synthase, which is a multi-subunit rotary motor. nih.govscienceopen.comelifesciences.orgnih.govnih.govresearchgate.netrcsb.orgbiorxiv.org It involves flash-freezing samples in vitreous ice and imaging them with an electron microscope, followed by computational reconstruction of the 3D structure from thousands of 2D images. Cryo-EM is particularly valuable for studying large, dynamic, or membrane-associated complexes that may be difficult to crystallize. While Cryo-EM is extensively used to study ATP synthase structure, no published Cryo-EM studies specifically detailing this compound bound to protein assemblies, including ATP synthase, have been identified.
Solution-State Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure, dynamics, and interactions of molecules in solution. libretexts.orgresearchgate.netresearchgate.netyoutube.comyoutube.comresearchgate.net For protein-ligand studies, NMR can reveal information about conformational changes induced by ligand binding, the flexibility of different regions of the protein, and the kinetics of binding and dissociation. These studies are complementary to crystallographic and Cryo-EM methods, offering a view of molecular behavior in a more native, solution-state environment. However, no NMR studies specifically investigating the conformational dynamics of protein assemblies in the presence of this compound have been found.
Ligand-Induced Structural Transitions in ATP Synthase
Enzymes often undergo significant conformational changes upon binding to ligands, which are critical for their catalytic activity. nih.gov In the case of ATP synthase, ligand binding (such as ATP, ADP, or inhibitors) can induce structural transitions that are essential for its rotary mechanism and energy transduction. While the chemical structure of this compound suggests it could potentially act as a ligand or modulator for ATP synthase, specific experimental evidence or structural data demonstrating ligand-induced structural transitions in ATP synthase mediated by this compound is not available in the reviewed literature.
Compound List
this compound (N-4-Azido 2-nitrophenyl gamma-aminobutyryl-5-adenylyl imidodiphosphate)
Computational and Theoretical Studies on Nap 4 Ppnhp Interactions
Molecular Docking and Scoring Approaches for Binding Pose Prediction
Detailed computational studies on the specific chemical compound “Nap(4)-ppnhp” are not available in the reviewed scientific literature. General principles of molecular docking and scoring are well-established methodologies used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov A common application is in drug discovery, where the ligand is a small molecule and the receptor is a protein. nih.govnih.gov
The process of molecular docking involves two main components: a search algorithm and a scoring function. nih.gov The search algorithm generates a variety of possible binding poses of the ligand within the receptor's binding site. Scoring functions then estimate the binding affinity for each of these poses, and the pose with the best score is predicted as the most likely binding mode. nih.govnih.gov Different docking approaches exist, ranging from rigid ligand and receptor models to more complex flexible models that allow for conformational changes in both molecules. nih.gov
Table 1: Common Scoring Functions in Molecular Docking
| Scoring Function Type | Description |
|---|---|
| Force-Field Based | Uses terms from molecular mechanics force fields, such as van der Waals and electrostatic interactions, to calculate the binding energy. |
| Empirical | Based on a set of weighted energy terms that are calibrated using experimental binding data for a training set of protein-ligand complexes. |
| Knowledge-Based | Derives statistical potentials from the analysis of known protein-ligand crystal structures, considering the frequencies of atom-atom contacts at different distances. arxiv.org |
The accuracy of docking predictions can be influenced by several factors, including the quality of the protein structure, the flexibility of the ligand and receptor, and the choice of the scoring function. nih.gov
Molecular Dynamics Simulations of this compound within Protein Environments
Specific molecular dynamics (MD) simulation studies for "this compound" have not been reported in the available literature. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of protein-ligand interactions, MD simulations can provide detailed insights into the dynamic behavior of the complex, complementing the static picture often obtained from molecular docking. nih.govlu.se
Analysis of Binding Site Flexibility and Water Dynamics
MD simulations can be employed to explore the flexibility of the protein's binding site upon ligand binding. This is crucial as binding sites are not static entities and can undergo conformational changes to accommodate a ligand. nih.gov The simulations can reveal how the presence of the ligand affects the motion of amino acid residues in the binding pocket.
Free Energy Perturbation and Umbrella Sampling for Binding Affinity Calculations
While scoring functions in molecular docking provide a rapid estimation of binding affinity, more rigorous and computationally expensive methods like free energy perturbation (FEP) and umbrella sampling can be used to obtain more accurate binding free energy calculations. nih.gov These methods, often used in conjunction with MD simulations, calculate the free energy difference between two states, such as a ligand in solution and the ligand bound to a protein.
Table 2: Advanced Methods for Binding Affinity Calculation
| Method | Principle |
|---|---|
| Free Energy Perturbation (FEP) | Involves the alchemical transformation of one molecule into another in small, discrete steps to calculate the free energy difference between them. nih.gov |
| Thermodynamic Integration (TI) | A related alchemical method where the free energy difference is calculated by integrating the derivative of the potential energy with respect to a coupling parameter. nih.gov |
| Umbrella Sampling | A technique used to enhance the sampling of conformational space along a specific reaction coordinate, such as the distance between a ligand and a protein, to calculate the potential of mean force and subsequently the binding free energy. |
There is no specific information available regarding quantum chemical calculations performed on the azido group of "this compound". Quantum chemical (QC) calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic structure, properties, and reactivity of molecules. nih.govresearchgate.netnih.gov
For a molecule containing an azido group (-N₃), QC calculations could be used to investigate several aspects:
Electronic Structure: Determine the distribution of electron density, molecular orbitals, and the nature of the chemical bonds within the azido group.
Reactivity: Predict the susceptibility of the azido group to various chemical reactions, such as cycloadditions or reductions, by calculating properties like electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and reaction energy profiles.
Spectroscopic Properties: Calculate properties like infrared vibrational frequencies and UV-Vis absorption spectra, which can aid in the experimental characterization of the molecule.
Different levels of theory and basis sets can be employed in QC calculations, ranging from semi-empirical methods to more accurate but computationally demanding ab initio and density functional theory (DFT) methods. nih.gov
Future Research Trajectories and Analog Development
Design and Synthesis of Advanced Nap(4)-ppnhp Analogs with Modified Probing Features
The next generation of this compound analogs will likely focus on enhancing their utility and versatility in complex biological systems. A primary objective is the development of analogs with photolabile "caging" groups that can be removed with longer wavelength light. This shift is crucial for minimizing cellular damage associated with UV irradiation and for enabling deeper tissue penetration in in-vivo studies. For instance, the incorporation of caging moieties like coumarin-based groups, which can be cleaved by blue light, represents a significant step forward.
Furthermore, the design of "clickable" photoaffinity probes is a promising direction. These analogs would incorporate a photoactivatable group and a bioorthogonal handle, such as an alkyne or azide (B81097). acs.org Upon UV irradiation, the analog would covalently bind to its target protein, and the bioorthogonal handle would then allow for the attachment of reporter molecules, such as biotin (B1667282) or fluorescent dyes, via click chemistry. This approach would facilitate the identification and visualization of ATP-binding proteins with high specificity.
The synthesis of these advanced analogs presents considerable challenges, requiring multi-step synthetic routes to incorporate various functional groups onto the adenosine (B11128) scaffold. nih.govnih.gov For example, introducing a photoactivatable azido (B1232118) group at the 8-position of the adenine (B156593) ring and a biotin tag at the C-6 position requires careful protection and deprotection strategies to ensure the desired product is obtained with a good yield. nih.gov
Exploration of Novel Molecular Targets Beyond ATPases
While ATPases have been a primary focus for studies utilizing photoactivatable ATP analogs, the ubiquitous nature of ATP in cellular processes means that a vast landscape of other nucleotide-binding proteins remains to be explored with these tools. A significant future direction will be the application of this compound and its derivatives to investigate the function of other protein families.
Kinases, which play central roles in signal transduction, are a key target class. acs.org The development of selective kinase inhibitors is a major focus of drug discovery, and photoaffinity ATP probes can be instrumental in identifying the targets of these inhibitors on a proteome-wide scale. acs.org By competing with the probe for binding to the ATP pocket of kinases, candidate inhibitors can be screened for their efficacy and selectivity.
Beyond kinases, other important classes of ATP-binding proteins include helicases, chaperones, and various metabolic enzymes. The use of photoactivatable analogs will allow for the dissection of the ATP-dependent mechanisms of these proteins with unprecedented temporal resolution. For instance, the rapid release of ATP within a cell could be used to synchronize the activity of a specific enzyme and monitor its downstream effects in real-time.
Integration of this compound with Emerging Biophysical Techniques
The true power of molecular probes like this compound is realized when they are combined with advanced analytical methods. The integration of "caged" compound technology with cutting-edge biophysical techniques is a frontier of active research.
One such technique is time-resolved infrared difference spectroscopy, which can be used to study the reaction mechanisms of proteins. jenabioscience.com By initiating a reaction with a flash of light to photorelease ATP from a caged compound, researchers can monitor the subsequent conformational changes in the protein by observing changes in its infrared spectrum.
Another powerful combination is the use of photoactivatable probes with super-resolution microscopy. This would allow for the visualization of ATP-protein interactions at the single-molecule level within living cells. For example, one could track the binding of a fluorescently labeled this compound analog to its target protein with nanoscale resolution.
Furthermore, the application of these probes in conjunction with techniques like patch-clamp electrophysiology allows for the investigation of ion channel gating and other rapid cellular processes that are regulated by ATP. nih.gov The ability to rapidly increase the intracellular concentration of ATP through photolysis provides a level of temporal control that is not achievable with traditional methods. nih.govresearchgate.netutdallas.edu
Broader Implications for Understanding Energy Transduction and Signal Processing in Biological Systems
The continued development and application of advanced photoactivatable nucleotide analogs will have profound implications for our fundamental understanding of how cells manage and utilize energy, and how they process information. These tools will enable a more detailed and dynamic picture of the "purinome," the complex interplay of ligands, receptors, and enzymes involved in purinergic signaling. jenabioscience.com
By providing the means to perturb these systems with high precision, researchers can move beyond correlational studies to establish causal relationships between ATP-dependent events and cellular outcomes. This will be crucial for unraveling the intricate signaling networks that govern everything from muscle contraction to neurotransmission and cell division.
Ultimately, a deeper understanding of these fundamental processes will have significant translational impact. The identification of novel ATP-binding proteins and the elucidation of their roles in disease pathways will open up new therapeutic avenues. For example, the development of drugs that target specific ATPases or kinases is a cornerstone of modern pharmacology, and the insights gained from studies using photoactivatable probes will undoubtedly accelerate these efforts.
Q & A
Q. What experimental design frameworks are recommended for initial characterization of Nap(4)-ppnhp?
Methodological Answer: Begin with the PICO framework (Population, Intervention, Comparison, Outcome) adapted for chemical research:
- Population : Define the compound’s structural and functional properties (e.g., molecular weight, functional groups).
- Intervention : Apply analytical techniques (e.g., HPLC, NMR) to assess purity and stability.
- Comparison : Benchmark against known analogs or reference standards.
- Outcome : Establish baseline metrics (e.g., solubility, thermal stability). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s alignment with gaps in existing literature .
Q. How can researchers address inconsistencies in spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Replicate experiments under controlled conditions (temperature, solvent, instrument calibration).
- Cross-validate with complementary techniques (e.g., mass spectrometry for molecular weight confirmation).
- Statistical analysis : Use coefficient of variation (CV) to quantify reproducibility and identify outlier data points .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst concentration, reaction time, temperature).
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.
- Byproduct analysis : Use LC-MS to identify impurities and refine purification protocols (e.g., column chromatography gradients) .
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies and transition states to compare mechanistic pathways.
- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions to validate experimental kinetics data.
- Statistical validation : Use goodness-of-fit tests (e.g., χ²) to assess model accuracy against empirical data .
Q. What methodologies are critical for assessing this compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to stressors (pH, temperature, light) and monitor degradation via UPLC-PDA.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life.
- Bio-relevance : Simulate biological matrices (e.g., plasma, buffer systems) to evaluate compatibility for pharmacological applications .
Data Analysis & Interpretation
Q. How should researchers handle conflicting results in this compound’s bioactivity assays?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies to identify trends or methodological biases.
- Sensitivity analysis : Test assay parameters (e.g., cell line viability, incubation time) to isolate variability sources.
- Bayesian statistics : Calculate posterior probabilities to weigh evidence for competing hypotheses .
Q. What statistical frameworks are appropriate for dose-response studies involving this compound?
Methodological Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare efficacy across concentration gradients.
- Bootstrap resampling : Estimate confidence intervals for small-sample datasets .
Ethical & Reporting Standards
Q. How can researchers ensure ethical rigor in studies involving this compound derivatives?
Methodological Answer:
- Preclinical compliance : Adhere to OECD guidelines for in vitro and in vivo toxicity testing.
- Peer review protocols : Pre-register experimental designs on platforms like Open Science Framework to mitigate bias.
- Conflict-of-interest disclosure : Document funding sources and intellectual property ties .
Q. What reporting standards are essential for publishing this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
